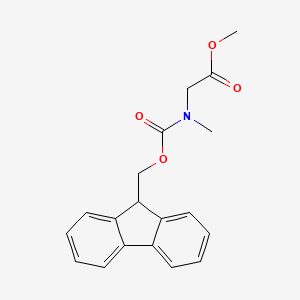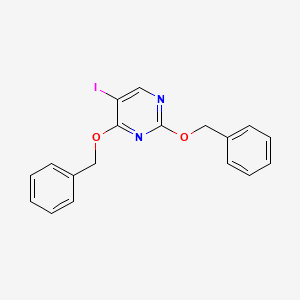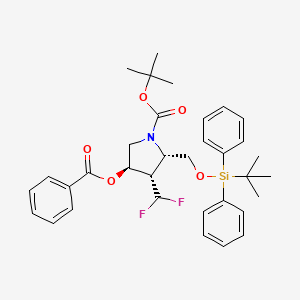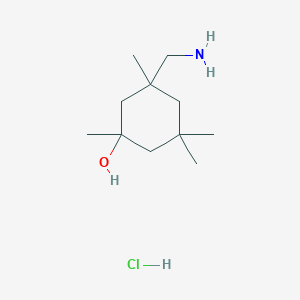
MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is a synthetic compound often used in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used as a protective group in peptide synthesis, making this compound particularly valuable in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate typically involves the reaction of N-methylglycine with 9H-fluoren-9-ylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the Fmoc group with another functional group.
Wissenschaftliche Forschungsanwendungen
MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of N-methylglycine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is unique due to its specific combination of the Fmoc protective group and N-methylglycine. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H19NO4 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C19H19NO4/c1-20(11-18(21)23-2)19(22)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3 |
InChI-Schlüssel |
FSVZNFLZPUMKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)OC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)




![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
